Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-3-7-4-14-9(10(11,12)13)15(7)5-6/h2-5H,1H3 |
InChI Key |
OOXOSMHUNGWKLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2C(F)(F)F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carboxaldehyde with a trifluoromethyl-containing building block under acidic conditions . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is a key intermediate in the development of pesticides and herbicides.
Material Science: It is utilized in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The trifluoromethyl group distinguishes the target compound from halogen- or aryl-substituted analogs. For example:
- Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (Catalog 166787) replaces -CF₃ with bromine and introduces a 4-fluorophenyl group at position 2. This increases molecular weight (349.17 g/mol vs. ~294.21 g/mol estimated for the target compound) and alters electronic properties due to bromine’s polarizability .
Table 1: Substituent and Molecular Weight Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target: Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate* | C₁₁H₈F₃N₂O₂ | ~294.21 | -CF₃ (C3), -COOCH₃ (C6) |
| Methyl 3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | C₁₅H₁₀BrFN₂O₂ | 349.17 | -Br (C3), -COOCH₃ (C6), 4-F-Ph (C2) |
| 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid | C₉H₅BrF₃N₂O₂ | 309.05 | -CF₃ (C3), -COOH (C6), -Br (C1) |
| Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyltriazolo... | C₂₇H₂₄N₄O₃ | 452.50 | Triazolo-pyrimidine core, -COOEt (C6) |
Spectral and Physical Properties
- IR Spectroscopy : The ester carbonyl (C=O) stretch in the target compound is expected near 1666 cm⁻¹, consistent with analogous esters (e.g., 1666 cm⁻¹ in ’s triazolopyrimidine ester) . The -CF₃ group may show strong C-F stretches between 1100–1250 cm⁻¹.
- 1H-NMR: The methyl ester (-OCH₃) would resonate as a singlet near δ 3.9 ppm, distinct from ethyl esters (e.g., δ 1.23 and 4.14 ppm for -OCH₂CH₃ in ) .
- Melting Points : While the target compound’s melting point is unreported, structurally related esters (e.g., ’s triazolopyrimidine, mp 206°C) suggest moderate thermal stability due to aromatic stacking and hydrogen bonding .
Q & A
Q. What are the standard synthetic routes for Methyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step strategies, such as:
- Vilsmeier-Haack reaction for formylation of imidazo[1,5-a]pyridine intermediates (e.g., yielding aldehyde derivatives) .
- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups using palladium catalysts and boronic acids .
- Knoevenagel condensation for cyclization, often requiring base catalysis (e.g., Cs₂CO₃) .
Optimization : Adjusting solvent polarity (DMF for electrophilic bromination ), temperature control (room temp. for coupling reactions), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling ). Yields improve with inert atmospheres (N₂) and purified intermediates via column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., trifluoromethyl (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Confirms functional groups (C=O stretch ~1720 cm⁻¹ for esters ).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., torsional angles in fused rings ).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives?
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing regioisomers via NOESY or COSY ).
- Crystallographic Analysis : X-ray structures provide unambiguous confirmation of substituent positions, as seen in triazolopyridine derivatives .
- Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries for comparison with experimental data (not explicitly in evidence but inferred from standard practices).
Q. What strategies mitigate side reactions during trifluoromethyl group introduction?
- Electrophilic Bromination Control : Use N-bromosuccinimide (NBS) in DMF to avoid over-halogenation .
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups during Suzuki coupling ).
- Purification : Employ gradient elution in column chromatography to isolate trifluoromethylated products from byproducts .
Q. How is the compound’s reactivity exploited in medicinal chemistry applications?
- Bioisosteric Replacement : The trifluoromethyl group enhances metabolic stability and lipophilicity, mimicking methyl or carbonyl groups in drug candidates .
- Heterocyclic Functionalization : The imidazo[1,5-a]pyridine core serves as a scaffold for kinase inhibitors (e.g., CDK2 ).
- Structure-Activity Relationship (SAR) : Modify the carboxylate moiety (e.g., ester → amide) to tune binding affinity, as demonstrated in triazolopyridine antifungals .
Methodological Insights from Evidence
- Synthetic Yield Challenges : Low yields (e.g., 35% in Suzuki coupling ) highlight the need for optimized catalysts (e.g., Pd(OAc)₂ with ligand systems).
- Reaction Mechanism Elucidation : Friedlander reaction mechanisms involve acid-catalyzed cyclization, with intermediates characterized via LC-MS .
- Crystal Engineering : Weak C–H···O interactions in crystal structures inform solubility and formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
